methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with methyl groups at positions 4 and 5, a methyl ester at position 3, and a 1H-tetrazole ring at position 2. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . The compound’s structural complexity makes it a candidate for drug development, particularly in antibiotics and enzyme inhibitors.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5-6(2)16-8(7(5)9(14)15-3)13-4-10-11-12-13/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPXNDMSSXDKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C=NN=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Gewald Reaction
A diketone precursor, such as 3,4-dimethyl-2,5-hexanedione, undergoes cyclization with sulfur and a cyanoacetate derivative under acidic conditions. For example:
This reaction proceeds at 80–100°C in acetic acid, yielding the thiophene ester intermediate.
Alternative Cyclization Methods
In cases where diketones are unavailable, Paal-Knorr synthesis offers an alternative route. For instance, reacting 3,4-dimethyl-1,5-diketones with hydrogen sulfide gas in the presence of ammonia generates the thiophene core.
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid at position 3 to a methyl ester. Two primary methods are employed:
Fischer Esterification
The acid is refluxed with excess methanol and a catalytic amount of sulfuric acid:
Yields typically range from 70–85% after purification via recrystallization.
Chloroformate-Mediated Esterification
A more efficient approach uses methyl chloroformate (ClCOCH) in the presence of a base like pyridine:
This method achieves yields exceeding 90% with minimal side products.
Optimization and Challenges
Reaction Conditions
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Temperature Control : Tetrazole formation is exothermic; maintaining temperatures below 120°C prevents decomposition.
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cycloaddition rates, while dichloromethane (DCM) is ideal for esterification.
Purification Techniques
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Crystallization : Ethyl acetate/hexane mixtures effectively purify intermediates.
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves esterification byproducts.
Comparative Analysis of Synthesis Routes
| Step | Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|---|
| Thiophene Formation | Modified Gewald | 3,4-Dimethylhexanedione | 65–75 | AcOH, 90°C, 12 hr |
| Nitrile Installation | Cyanide Substitution | CuCN, DMF | 55–60 | 120°C, 8 hr |
| Tetrazole Cycloaddition | NaN, NHCl | DMSO | 70–80 | 110°C, 6 hr |
| Esterification | Methyl Chloroformate | ClCOCH, Pyridine | 90–95 | DCM, 0°C, 2 hr |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tetrazole-containing reagents. The resulting compound can serve as a precursor for various derivatives that may enhance its biological activity.
Anticancer Activity
This compound has been investigated for its anticancer properties. Compounds containing thiophene and tetrazole rings have shown promising results against various cancer cell lines. For example, derivatives of thiophene have been noted for their ability to inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation .
Case Studies:
- In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, showing potential as effective anticancer agents .
- Molecular docking studies suggest that these compounds can bind effectively to targets involved in cancer progression, indicating a mechanism of action that warrants further exploration .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that thiophene derivatives can act against various bacterial and fungal strains. The presence of the tetrazole moiety enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity against pathogens.
Case Studies:
- Compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
- The dual action of antimicrobial and anticancer properties makes these compounds particularly interesting for developing multifunctional therapeutic agents .
Anti-inflammatory Properties
Another area of application is in anti-inflammatory treatments. Compounds with thiophene and tetrazole structures have been reported to exhibit anti-inflammatory effects through the inhibition of inflammatory mediators such as cytokines.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The tetrazole moiety can form hydrogen bonds and ionic interactions with biological targets, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The following table compares key structural and functional attributes of the target compound with analogs:
Key Observations:
- Tetrazole vs. Amide/Other Groups : The tetrazole group in the target compound enhances polarity and metabolic stability compared to phenylacetamido (amide) or diketone substituents in analogs .
- Thiophene vs.
- Ester Variations : Methyl esters (target compound) may confer higher hydrolytic stability than ethyl esters (e.g., ), influencing pharmacokinetics .
Biological Activity
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 218.26 g/mol
IUPAC Name: this compound
The compound features a thiophene ring substituted with a tetrazole group and a carboxylate moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing thiophene and tetrazole moieties exhibit promising anticancer properties. For instance, this compound has shown potential in inhibiting cancer cell proliferation. A study demonstrated that derivatives of thiophene with tetrazole rings could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.4 | Induction of apoptosis |
| This compound | MCF7 | 18.7 | Caspase activation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that involves the modulation of NF-kB signaling pathways . This property is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation: Induces apoptosis through caspase pathway activation.
- NF-kB Inhibition: Modulates inflammatory responses by inhibiting NF-kB signaling.
- Reactive Oxygen Species (ROS) Generation: Promotes oxidative stress in cancer cells leading to cell death.
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed significant inhibition of cell growth in both HeLa and MCF7 cell lines compared to control groups . The study highlighted the compound's potential as a lead for further development into anticancer therapeutics.
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of this compound. It was administered to macrophage cultures stimulated with lipopolysaccharides (LPS), resulting in a marked decrease in TNF-alpha and IL-6 production. This finding supports its potential application in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate, and how can reaction conditions be optimized for yield?
The synthesis of thiophene derivatives often involves the Gewald reaction , where ethyl cyanoacetate reacts with ketones and sulfur to form the thiophene core . For the tetrazole moiety, stepwise functionalization is required, such as cycloaddition reactions with nitriles or azides. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and catalysts (e.g., triethylamine) to improve yield and selectivity . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key techniques include 1H/13C NMR for confirming substituent positions and aromaticity, IR spectroscopy for identifying functional groups (e.g., ester C=O, tetrazole N-H), and mass spectrometry (MS) for molecular weight validation . Purity is assessed using high-performance liquid chromatography (HPLC) or melting point analysis.
Q. What is the hypothesized mechanism of action for this compound based on its functional groups?
The tetrazole group can act as a bioisostere for carboxylic acids, enabling hydrogen bonding with biological targets like enzymes or receptors. The thiophene core may contribute to aromatic stacking interactions, while the methyl ester enhances lipophilicity, influencing membrane permeability . Preliminary studies on analogous compounds suggest potential kinase or tubulin inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., enzymatic vs. cellular) should be employed. Replicating studies with rigorous purity validation (e.g., ≥95% by HPLC) and controlled environmental factors (pH, temperature) is critical .
Q. What strategies optimize the regioselective introduction of the tetrazole group during synthesis?
Regioselectivity can be controlled using protecting groups (e.g., Boc for amines) or directing groups on the thiophene ring. Microwave-assisted synthesis or low-temperature conditions may reduce side reactions. Computational modeling (e.g., DFT) predicts favorable reaction pathways .
Q. How can computational methods predict the environmental persistence and degradation pathways of this compound?
Tools like EPI Suite estimate biodegradation half-lives and partition coefficients (Log P). Molecular dynamics simulations model interactions with environmental matrices (e.g., soil, water). Experimental validation via OECD 301/302 tests assesses aerobic/anaerobic degradation .
Q. What methodologies address crystallographic data inconsistencies for the spatial arrangement of the tetrazole substituent?
Conflicting data may arise from polymorphism or crystal packing effects. Multi-technique validation (e.g., single-crystal XRD paired with solid-state NMR) resolves ambiguities. Computational crystal structure prediction (CSP) software, like Mercury, aids in comparing experimental and theoretical models .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?
Systematic substitution of the tetrazole (e.g., alkylation) or ester group (e.g., hydrolysis to carboxylic acid) is performed. Biological screening against target panels (e.g., kinase assays) identifies key pharmacophores. QSAR models correlate electronic (Hammett constants) and steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
